molecular formula C8H10ClN3 B13653244 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B13653244
M. Wt: 183.64 g/mol
InChI Key: RJSOTFKUZPHRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of pyridine and pyrrole, and it is often used in scientific research due to its unique chemical properties

Preparation Methods

The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.

    (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride: This compound has a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.

    (2-Chloropyridin-4-yl)methanamine hydrochloride:

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;/h1-4,11H,5,9H2;1H

InChI Key

RJSOTFKUZPHRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)CN)N=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.